![molecular formula C13H20N2 B181681 1-Benzyl-4-methylpiperidin-4-amine CAS No. 163271-06-5](/img/structure/B181681.png)
1-Benzyl-4-methylpiperidin-4-amine
Overview
Description
1-Benzyl-4-methylpiperidin-4-amine is a compound with the CAS Number: 7006-50-0 . It has a molecular weight of 204.32 and its IUPAC name is 1-benzyl-N-methyl-4-piperidinamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 110C @ 0.7mBar . It is a liquid .Scientific Research Applications
Fragmentation and Synthesis Pathways
Fragmentation Mechanisms : A study by Chai et al. (2017) explored the electrospray ionization tandem mass spectrometry of protonated 1-benzoylamines, including 1-Benzyl-4-methylpiperidin-4-amine, observing the dominant fragmentation pathway and the loss of benzaldehyde. This research contributes to understanding the chemical behavior of benzoylamines under mass spectrometry, suggesting potential analytical applications (Chai et al., 2017).
Synthesis of Derivatives : Pospieszny and Wyrzykiewicz (2008) described a practical synthesis approach for new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil through the Mannich reaction. This synthesis pathway opens avenues for creating novel compounds with potential biological activities (Pospieszny & Wyrzykiewicz, 2008).
Chemical Behavior and Reactivity
- β-Deuterium Isotope Effects : The stereochemistry of β-deuterium isotope effects on the basicity of amines, including this compound, was investigated by Perrin et al. (2005). This study provides insights into the isotope effects on amine basicities, which could influence the design of experiments in synthetic chemistry and pharmaceutical research (Perrin et al., 2005).
Catalysis and Chemical Synthesis
- Catalytic Applications : Liu et al. (2020) reported the development of graphene-co-shelled reusable Ni/NiO nanoparticles for the synthesis of amines under mild conditions. This catalytic method, utilizing Earth-abundant metals, demonstrates an efficient pathway for producing amines, including those derived from this compound, showcasing the compound's relevance in sustainable chemical synthesis processes (Liu et al., 2020).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Studies : Marinescu et al. (2020) conducted DFT studies on new benzimidazole Mannich bases, illustrating the role of this compound in enhancing antimicrobial activity through computational analysis. This research underscores the importance of theoretical studies in predicting the biological activities and chemical properties of novel compounds (Marinescu et al., 2020).
properties
IUPAC Name |
1-benzyl-4-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQYORVMGACBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622932 | |
Record name | 1-Benzyl-4-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163271-06-5 | |
Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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